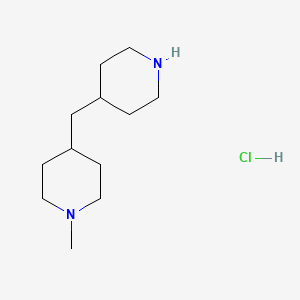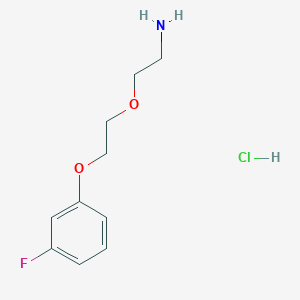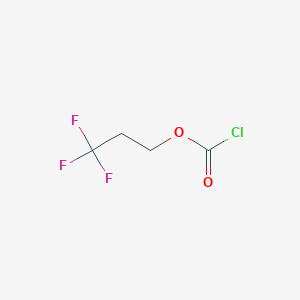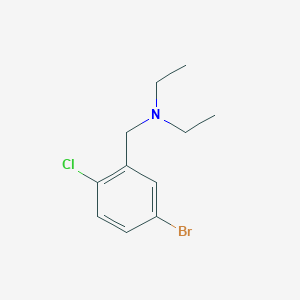
2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride
説明
“2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride” is a chemical compound used in scientific research . It has a molecular weight of 223.65 and its molecular formula is C9H12ClF2NO .
Molecular Structure Analysis
The InChI code for “2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride” is 1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H . This code provides a unique representation of the molecule’s structure.科学的研究の応用
Structural Analyses and Applications in Crystallography
Research on similar compounds to 2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride has been conducted, focusing on their structural analyses and potential applications in crystallography. For instance, studies have reported the crystal structures of various 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, emphasizing the importance of these compounds in understanding molecular conformations and interactions. These analyses contribute to a deeper comprehension of molecular structures and their applications in designing new materials and pharmaceuticals (Nitek et al., 2020).
Enzymatic Strategies and Synthesis
Enzymatic strategies have been developed for the synthesis of enantioenriched derivatives of similar compounds, demonstrating the potential for these molecules in pharmaceutical synthesis. Specifically, biotransamination and lipase-mediated reactions have been employed to achieve high selectivity in producing enantiomers of interest, highlighting the role of these compounds in developing antimicrobial agents and other pharmaceuticals (Mourelle-Insua et al., 2016).
Spectroscopic Characterization and Drug Enforcement
Spectroscopic characterization of cathinone derivatives, including compounds structurally related to 2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride, has been carried out to assist in drug enforcement and regulatory activities. These studies provide valuable information for the identification and control of potentially illicit substances, contributing to public health and safety efforts (Kuś et al., 2016).
Polymer-based Drug Delivery Systems
Research on vinyl ether type polymeric prodrugs highlights the potential of using derivatives of 2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride in drug delivery systems. These studies explore the synthesis and evaluation of polymeric prodrugs, aiming to improve the therapeutic efficacy and safety profiles of non-steroidal anti-inflammatory drugs (NSAIDs) and other medications (Babazadeh, 2008).
Safety And Hazards
The safety information available indicates that “2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride” may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-(2,4-difluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(5-12)13-9-3-2-7(10)4-8(9)11;/h2-4,6H,5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAZVITRMLBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=C(C=C(C=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)



![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)

